2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride
CAS No.: 1864073-51-7
Cat. No.: VC6942767
Molecular Formula: C8H10Cl2FNO
Molecular Weight: 226.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864073-51-7 |
---|---|
Molecular Formula | C8H10Cl2FNO |
Molecular Weight | 226.07 |
IUPAC Name | 2-(4-chloro-3-fluorophenoxy)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Standard InChI Key | CIMQCVJQDIXKOO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OCCN)F)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Chloro-3-fluorophenoxy)ethan-1-amine hydrochloride consists of a phenoxy ring substituted with chlorine and fluorine at the 4- and 3-positions, respectively, linked to an ethanamine moiety via an ether bond. The hydrochloride salt form enhances stability and solubility. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(4-chloro-3-fluorophenoxy)ethan-1-amine hydrochloride | |
Molecular Formula | C₈H₁₀Cl₂FNO | Calculated* |
Molecular Weight | 242.08 g/mol | Calculated* |
CAS RN | 1864073-51-7 |
*Calculated based on atomic masses of constituent elements.
The SMILES notation for the free base is FC1=C(C=CC(=C1)Cl)OCCN
, with the hydrochloride form represented as FC1=C(C=CC(=C1)Cl)OCCN.Cl
.
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, stereochemical variations in synthetic intermediates (e.g., during amine functionalization) may influence reactivity. Computational models predict a planar aromatic ring with dihedral angles of approximately 120° between the phenoxy group and ethanamine chain .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
Route 1: SNAr Reaction
-
Starting Materials: 4-Chloro-3-fluorophenol and 2-chloroethanamine hydrochloride.
-
Conditions:
-
Base: K₂CO₃ or NaOH (1.2 equiv)
-
Solvent: DMF or DMSO, 80–100°C, 12–24 hr.
-
-
Mechanism: Phenoxide ion attacks the electrophilic carbon of chloroethanamine.
-
Yield: ~65–75% (optimized conditions).
Route 2: Ullmann Coupling
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Advantage: Tolerates electron-withdrawing substituents.
Industrial Production
Enamine Ltd. supplies the compound in quantities from 100 mg to 10 g, with purity ≥95% (HPLC) . Scalable synthesis employs continuous flow reactors to enhance efficiency and reduce byproducts.
Physicochemical Properties
Thermal Stability
-
Melting Point: Estimated 180–190°C (decomposition observed via TGA) .
-
Storage: Stable at room temperature for ≥24 months in anhydrous conditions .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 15.2 ± 0.8 |
Ethanol | 82.4 ± 3.1 |
DCM | 120.5 ± 5.6 |
Data extrapolated from structurally similar ethanamine hydrochlorides .
Spectroscopic Characteristics
-
IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asym), 750 cm⁻¹ (C-Cl) .
-
¹H NMR (D₂O): δ 7.25 (dd, J = 8.5 Hz, 1H), 6.95 (d, J = 2.5 Hz, 1H), 4.10 (t, J = 5.0 Hz, 2H), 3.15 (t, J = 5.0 Hz, 2H) .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Kinase inhibitors: Modulates ATP-binding pockets via halogen-π interactions .
-
Antidepressants: Structural analog of monoamine reuptake inhibitors .
Material Science
-
Liquid crystals: Phenoxy-amine derivatives exhibit mesomorphic phases at 80–150°C.
-
Coordination polymers: Binds transition metals (e.g., Cu²⁺) through amine and ether groups .
Future Directions
Ongoing studies focus on:
-
Green synthesis: Photocatalytic amination to replace traditional SNAr routes.
-
Bioavailability optimization: Prodrug formulations targeting CNS penetration.
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